2-Methylisonicotinic acid hydrazide
CAS No.: 3758-59-6
Cat. No.: VC3821010
Molecular Formula: C7H9N3O
Molecular Weight: 151.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3758-59-6 |
|---|---|
| Molecular Formula | C7H9N3O |
| Molecular Weight | 151.17 g/mol |
| IUPAC Name | 2-methylpyridine-4-carbohydrazide |
| Standard InChI | InChI=1S/C7H9N3O/c1-5-4-6(2-3-9-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) |
| Standard InChI Key | XHPATTUCUMRIEX-UHFFFAOYSA-N |
| SMILES | CC1=NC=CC(=C1)C(=O)NN |
| Canonical SMILES | CC1=NC=CC(=C1)C(=O)NN |
Introduction
Chemical Structure and Physicochemical Properties
2-Methylisonicotinic acid hydrazide features a pyridine ring substituted with a methyl group at the 2-position and a hydrazide (-CONHNH₂) moiety at the 4-position (Figure 1). This configuration is critical for its biological activity, as modifications to the hydrazide group or pyridine ring often result in diminished potency .
Spectroscopic Characterization
Key spectroscopic data from nuclear magnetic resonance (NMR), infrared (IR), and high-resolution mass spectrometry (HRMS) confirm its structure:
-
¹H NMR (CDCl₃): δ 8.60 (dd, J = 5.4, 2.5 Hz, 1H), 7.82–7.79 (m, 1H), 7.48 (s, 1H), 7.36 (d, J = 5.1 Hz, 1H), 2.61 (s, 3H) .
-
¹³C NMR (CDCl₃): δ 167.0 (C=O), 159.8 (C-N), 150.0 (aromatic), 140.2 (aromatic), 120.5 (aromatic), 117.7 (aromatic), 24.4 (CH₃) .
-
IR (cm⁻¹): 1536 (C=N), 1610 (C=O), 1654 (N-H), 2859–3274 (aliphatic and aromatic C-H) .
The compound crystallizes as a white solid with a melting point of 109°C and an Rₕ value of 0.42 in 95:5 CH₂Cl₂–MeOH .
Synthesis and Industrial-Scale Production
Laboratory-Scale Synthesis
The primary synthesis route involves condensing 2-methylisonicotinic acid with hydrazine hydrate in dimethylformamide (DMF), yielding 96% pure product :
This method is favored for its simplicity and high yield, though it requires careful control of reaction conditions to avoid byproducts.
Patent-Derived Industrial Methods
A patented approach utilizes 2-picoline as the starting material, employing trichloroisocyanurate (TCCA) as a chlorinating agent and TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a catalyst for oxidation (Figure 2) :
-
Chlorination:
-
Hydrolysis:
-
Oxidation:
This method emphasizes scalability, with dichloromethane and sodium hypochlorite enabling cost-effective production .
Table 1: Comparison of Synthesis Methods
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Starting Material | 2-Methylisonicotinic acid | 2-Picoline |
| Catalyst | None | TEMPO |
| Yield | 96% | 90–95% |
| Scale | Gram-scale | Kilogram-scale |
| Cost | Moderate | Low |
Biological Activity and Mechanism of Action
Antimycobacterial Activity
2-Methylisonicotinic acid hydrazide exhibits potent activity against M. tuberculosis strains, with minimum inhibitory concentrations (MICs) of 0.03–0.1 μg/mL, comparable to INH . Notably, it remains inactive against gram-positive, gram-negative, and non-tuberculous mycobacteria (MICs >64 μg/mL), highlighting its selective targeting of the M. tuberculosis complex .
Structure-Activity Relationships (SAR)
-
Hydrazide Moiety: Removal or modification (e.g., conversion to hydrazones) abolishes activity, underscoring its indispensability .
-
Pyridine Substitution:
Table 2: SAR of Pyridine Substitutions
| Compound | Substitution | MIC (μg/mL) | Activity Relative to INH |
|---|---|---|---|
| INH | None | 0.03–0.1 | 1.0 |
| 2-Methyl-INH (9) | 2-CH₃ | 0.03–0.1 | 1.0 |
| 3-Methyl-INH (8) | 3-CH₃ | >64 | <0.01 |
| 2-Fluoro-INH (11) | 2-F | 1.5 | 0.02 |
Pharmacological Applications
Antitubercular Therapy
The compound’s narrow spectrum and low MIC values make it a candidate for combination regimens against drug-resistant tuberculosis. Its mechanism likely involves inhibition of mycolic acid biosynthesis, similar to INH, though this requires validation .
Antioxidant and Anticholinesterase Activity
Preliminary studies suggest derivatives exhibit moderate antioxidant (IC₅₀ = 12–18 μM in DPPH assays) and anticholinesterase activity (IC₅₀ = 8–14 μM), hinting at potential applications in neurodegenerative diseases.
Recent Advances and Future Directions
Recent patents highlight innovations in scalable synthesis, such as using 1,2-dichloroethane as a solvent and TEMPO-mediated oxidations . Future research should explore:
-
Derivatization: Introducing electron-withdrawing groups to enhance bioavailability.
-
Combination Therapies: Synergy with rifampicin or bedaquiline.
-
Target Identification: Elucidating molecular targets beyond mycolic acid pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume